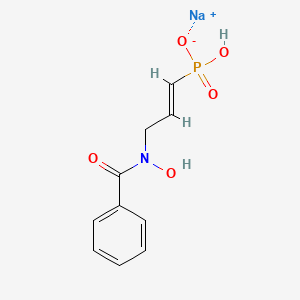
Antimalarial agent 27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 27 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments. It targets the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of malaria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 27 involves multiple steps, starting with the preparation of a quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as Friedländer synthesis, Vilsmeier-Haack formylation, and nucleophilic substitution.
Final assembly: The functionalized quinoline is then coupled with other molecular fragments through reactions like amide bond formation or Suzuki coupling.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include:
Optimization of reaction conditions: Ensuring high yield and purity while minimizing by-products.
Use of continuous flow reactors: To enhance reaction efficiency and safety.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: Antimalarial agent 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
科学研究应用
Antimalarial agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of quinoline derivatives.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Explored as a potential treatment for malaria, especially in regions with high resistance to existing drugs.
Industry: Utilized in the development of new antimalarial formulations and combination therapies.
作用机制
Antimalarial agent 27 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the generation of reactive oxygen species, causing oxidative damage to the parasite’s cellular components and ultimately leading to its death.
Molecular Targets and Pathways:
Heme: The primary target, where the compound binds and inhibits detoxification.
Reactive oxygen species: Generated as a result of heme accumulation, causing oxidative stress.
Parasite enzymes: Potential secondary targets that may be affected by the oxidative damage.
相似化合物的比较
- Chloroquine
- Mefloquine
- Artemisinin
- Quinine
- Primaquine
Antimalarial agent 27 represents a promising advancement in the fight against malaria, offering potential benefits over existing treatments, especially in regions with high drug resistance.
属性
分子式 |
C10H11NNaO5P |
|---|---|
分子量 |
279.16 g/mol |
IUPAC 名称 |
sodium;[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]-hydroxyphosphinate |
InChI |
InChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+; |
InChI 键 |
XCFZGZUBWRIPMK-ZFXMFRGYSA-M |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)[O-])O.[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


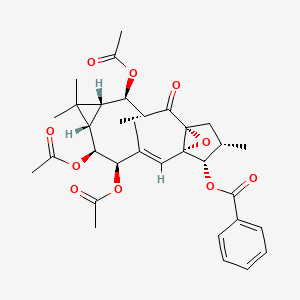
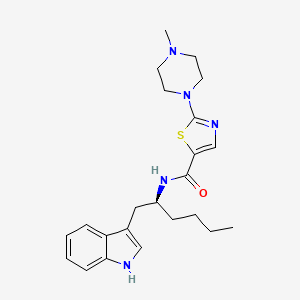
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
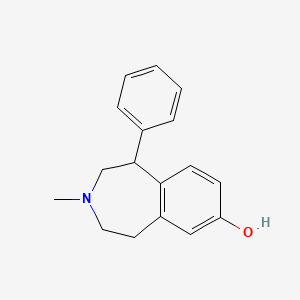
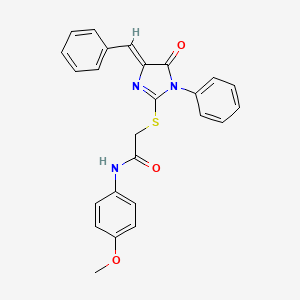

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
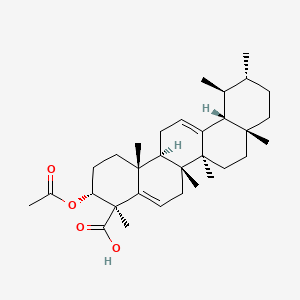
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
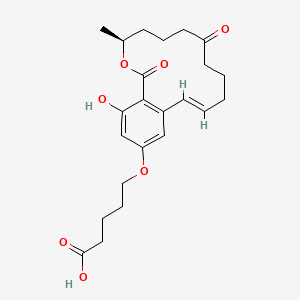
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)
